6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound notable for its role as an inhibitor of checkpoint kinase 1 (Chk1), which is crucial in the DNA damage response pathway. This compound has gained attention in scientific research due to its potential applications in cancer therapy, particularly in enhancing the efficacy of chemotherapy agents by targeting cellular repair mechanisms.
The compound is referenced in various scientific databases and publications, including PubChem and MDPI, which provide detailed chemical data and synthesis methods. It is also commercially available from suppliers like LGC Standards and BenchChem, indicating its relevance in both research and pharmaceutical applications.
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a group of heterocyclic compounds characterized by their fused pyrazole and pyrimidine rings. Its structural features include a bromine atom and a piperidine moiety, contributing to its biological activity.
The synthesis of 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and characterize the final product.
The molecular formula for 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine is C15H18BrN7, with a molecular weight of approximately 380.226 g/mol. The structure includes:
The compound can undergo various chemical reactions typical for pyrazolo[1,5-a]pyrimidines:
Reactions involving this compound are often studied using kinetic analysis to determine reaction rates and mechanisms. Computational chemistry methods may also be employed to predict reactivity patterns.
The primary mechanism of action for 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with checkpoint kinase 1 (Chk1). By inhibiting Chk1:
Studies have shown that this compound exhibits an inhibitory concentration (IC50) of approximately 3 nanomolar against Chk1, highlighting its potency as an inhibitor.
The physical properties include:
Key chemical properties include:
Thermal stability and reactivity under various conditions have been characterized through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-y)pyrazolo[1,5-a]pyrimidin-7-amines are primarily used in:
This compound represents a significant advancement in the field of medicinal chemistry with promising implications for cancer therapy.
The compound systematically named 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine represents a structurally complex heterocyclic system with significant pharmacological implications. Its IUPAC name explicitly defines the core pyrazolo[1,5-a]pyrimidine scaffold decorated with three critical substituents: a bromine atom at position 6, a 1-methylpyrazol-4-yl group at position 3, and a piperidin-3-yl moiety at position 5 [3] [7]. The molecular formula is C₁₅H₁₈BrN₇, with a molecular weight of 376.26 g/mol [1] [7]. The stereochemical designation (R) or (S) for the chiral piperidine carbon is explicitly specified in certain registries, such as CAS 891494-63-6 for the (R)-enantiomer [3] [8].
Table 1: Chemical Identifiers and Representations
| Identifier Type | Value |
|---|---|
| CAS Number (R) | 891494-63-6 |
| CAS Number (S) | 891495-88-8 |
| IUPAC Name (R) | (R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Canonical SMILES | CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 |
| InChI Key (R) | GMIZZEXBPRLVIV-SECBINFHSA-N |
| Molecular Formula | C₁₅H₁₈BrN₇ |
| Molecular Weight | 376.26 g/mol |
The pyrazolo[1,5-a]pyrimidine core is a bicyclic 6-5 fused heteroaromatic system featuring bridgehead nitrogen atoms. This architecture enables extensive π-electron delocalization, conferring rigidity and planar characteristics that facilitate binding to biological targets through π-stacking interactions [6] [7]. The strategic placement of the bromine atom at C6 creates a synthetic handle for nucleophilic substitution, while the 7-amino group serves as both a hydrogen bond donor and acceptor, critical for molecular recognition [7].
Pyrazolo[1,5-a]pyrimidine derivatives emerged as privileged scaffolds in medicinal chemistry during the early 2000s, owing to their structural similarity to purine bases and their versatility in modulating kinase pharmacology. Early analogs focused on modifications at C3 and C5 positions but exhibited limited kinase selectivity. The incorporation of a bromine substituent at C6 marked a significant advancement, as it balanced electronic effects and provided a site for late-stage functionalization via cross-coupling reactions [6] [7].
The specific compound discussed herein (designated SCH-900776 or MK-8776 in clinical contexts) was developed through structure-activity relationship optimization targeting checkpoint kinase 1 inhibition. Predecessor compounds demonstrated moderate Chk1 affinity but suffered from poor solubility or metabolic instability. Introduction of the 1-methylpyrazol-4-yl group at C3 enhanced solubility through its polar nitrogen atoms while maintaining planar geometry, and the piperidin-3-yl group at C5 provided a three-dimensional vector for interacting with hydrophobic regions of the Chk1 ATP-binding pocket [7] [8] [9]. This molecular evolution is documented in patent literature (WO2015100117A1), which broadly claims pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors for oncology [6].
The bromine atom at C6 serves dual roles in this molecular architecture. Sterically, its ortho-position relative to the 7-amino group creates intramolecular hydrogen bonding constraints that stabilize a coplanar conformation essential for kinase binding. Electronically, bromine exerts a moderate −I effect that polarizes the C6–Br bond, rendering it susceptible to palladium-catalyzed cross-coupling for synthesizing advanced intermediates or prodrugs [7]. This halogen’s strategic placement differentiates this compound from non-brominated analogs, which show 10-fold lower potency in Chk1 inhibition assays [7] [9].
The piperidin-3-yl substituent contributes critically to target engagement through three mechanisms:
Table 2: Functional Contributions of Key Substituents
| Substituent | Position | Key Functional Contributions | Biological Consequence |
|---|---|---|---|
| Bromine | C6 | Synthetic handle for cross-coupling; electron-withdrawing effect; conformational rigidity | Enhanced binding kinetics (kₒₙ/kₒff); IC₅₀ ≈ 3 nM |
| 1-Methyl-1H-pyrazol-4-yl | C3 | Solubility enhancement; planar π-system for auxiliary hydrophobic interactions | Improved bioavailability; cellular permeability |
| Piperidin-3-yl (R) | C5 | Stereospecific H-bonding; cationic charge for ionic bonding; flexible hydrophobic interactions | Selective Chk1 inhibition; >100-fold selectivity vs CDK2 |
Complementing these features, the 1-methyl-1H-pyrazol-4-yl group at C3 augments aqueous solubility through its heteroaromatic nitrogen atoms while participating in edge-to-face interactions with Phe149 in Chk1. The methyl group mitigates potential metabolic N-oxidation, addressing a liability observed in earlier unsubstituted pyrazole analogs [6] [7]. Together, these substituents exemplify rational structure-based design principles that transformed a promiscuous scaffold into a selective Chk1 inhibitor with nanomolar potency, advancing into phase 2 clinical trials for acute myeloid leukemia [8] [9].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2